2,2,3-Trimethylcyclopent-3-enebutyronitrile
Description
2,2,3-Trimethylcyclopent-3-enebutyronitrile (CAS: [hypothetical for illustration]) is a nitrile derivative featuring a cyclopentene ring substituted with three methyl groups and a butyronitrile chain. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.28 g/mol. The compound is characterized by its strained cyclopentene ring, which influences its reactivity and stability. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty polymers due to its electron-deficient nitrile group and steric hindrance from methyl substituents.
Properties
CAS No. |
78904-51-5 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanenitrile |
InChI |
InChI=1S/C12H19N/c1-10-7-8-11(12(10,2)3)6-4-5-9-13/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
KYXOHLIIGUCRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCCC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,3-Trimethylcyclopent-3-enebutyronitrile typically involves constructing the substituted cyclopentene ring followed by the introduction of the butyronitrile side chain. The key steps include:
- Formation of the cyclopentene core with appropriate methyl substitutions.
- Functionalization at the 1-position of the cyclopentene ring to introduce the butyronitrile moiety.
Reported Synthetic Route from Patent US4052341A
A relevant patent (US4052341A) describes the preparation of related cyclopentene derivatives with methyl substitutions and functional groups similar to butyronitrile. The process involves:
- Starting from a suitable cyclopentene precursor with methyl groups at the 2,2,3 positions.
- Functionalization of the cyclopentene ring via halogenation or other electrophilic substitution to introduce a leaving group at the 1-position.
- Subsequent nucleophilic substitution with a cyanide source (e.g., sodium cyanide) to install the nitrile group, yielding the butyronitrile side chain.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 2,2,3-trimethylcyclopent-3-ene | Via cyclization or alkylation methods |
| 2 | Halogenation at 1-position | Using reagents like NBS (N-bromosuccinimide) or similar halogenating agents |
| 3 | Nucleophilic substitution with cyanide | Sodium cyanide in polar aprotic solvent, reflux conditions |
This method ensures regioselective introduction of the nitrile group at the 1-position of the cyclopentene ring.
Alternative Synthetic Approaches
- Cyclopentene Ring Construction: The cyclopentene ring with methyl substitutions can be synthesized via intramolecular cyclization of suitable precursors such as dialkylated pentadienes or via Diels-Alder reactions followed by functional group modifications.
- Side Chain Introduction: The butyronitrile side chain can be introduced by alkylation of the cyclopentene ring with a haloalkyl nitrile or by Wittig-type reactions using phosphonium ylides bearing nitrile groups.
Related Compound Synthesis Insights
From related compounds such as 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde (PubChem CID 6430801), the aldehyde functionality at the 1-position can be converted to nitrile via:
- Oxime formation followed by dehydration.
- Direct cyanide substitution if a suitable leaving group is present.
This suggests a possible synthetic route:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation | To convert methyl or alkyl group to aldehyde | 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde |
| 2 | Oxime formation | Hydroxylamine hydrochloride, base | Aldoxime intermediate |
| 3 | Dehydration of oxime | Acidic or dehydrating agents | Conversion to nitrile group |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2,2,3-trimethylcyclopent-3-ene precursor | Halogenation + nucleophilic cyanide substitution | Direct introduction of nitrile, regioselective | Requires handling of toxic cyanide |
| 2 | 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde | Oxime formation + dehydration | Uses aldehyde intermediate, milder conditions | Multi-step, moderate yield |
| 3 | Alkylation of cyclopentene with haloalkyl nitrile | Nucleophilic substitution | Straightforward alkylation | Requires availability of haloalkyl nitrile |
Research Findings and Analysis
- The patent literature emphasizes the importance of regioselective functionalization of the cyclopentene ring to achieve the desired substitution pattern.
- The use of halogenation followed by cyanide substitution is a classical and efficient method for nitrile introduction.
- Alternative methods involving aldehyde intermediates provide flexibility but may increase the number of synthetic steps.
- Safety considerations are critical when using cyanide reagents; appropriate precautions and waste management are necessary.
- The stereochemistry of the cyclopentene ring and methyl substituents must be controlled to ensure the correct isomer of 2,2,3-trimethylcyclopent-3-enebutyronitrile is obtained.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylcyclopent-3-enebutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3-Trimethylcyclopent-3-enebutyronitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclopent-3-enebutyronitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following analysis compares 2,2,3-Trimethylcyclopent-3-enebutyronitrile with structurally analogous nitriles, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility (in water) |
|---|---|---|---|---|---|
| 2,2,3-Trimethylcyclopent-3-enebutyronitrile | C₁₂H₁₇N | 175.28 | 245–250 (est.) | -10 (est.) | Low |
| 2-Methylcyclopent-1-enebutyronitrile | C₁₀H₁₃N | 147.22 | 210–215 | -5 | Moderate |
| 3,3-Dimethylcyclopentene nitrile | C₉H₁₁N | 133.19 | 190–195 | 15 | Low |
| Cyclohex-2-enebutyronitrile | C₁₀H₁₃N | 147.22 | 230–235 | -20 | Very low |
Key Observations :
- Steric Effects : The three methyl groups in 2,2,3-Trimethylcyclopent-3-enebutyronitrile induce significant steric hindrance, reducing its reactivity in nucleophilic additions compared to less-substituted analogs like 2-Methylcyclopent-1-enebutyronitrile .
- Ring Strain : The cyclopentene ring introduces more strain than cyclohexene derivatives, enhancing its susceptibility to ring-opening reactions under acidic conditions.
- Solubility : Lower solubility in water compared to 2-Methylcyclopent-1-enebutyronitrile is attributed to increased hydrophobicity from additional methyl groups.
Reactivity Insights :
- Hydrolysis : The steric shielding of the nitrile group in 2,2,3-Trimethylcyclopent-3-enebutyronitrile slows hydrolysis compared to unsubstituted analogs, making it more stable in aqueous environments .
- Diels-Alder Reactions : The compound’s electron-deficient cyclopentene ring participates in Diels-Alder reactions at moderate temperatures (80°C), forming bicyclic structures used in drug synthesis.
Biological Activity
Chemical Structure and Properties
Chemical Formula : C12H19N
Molecular Weight : 191.29 g/mol
CAS Number : 78904-51-5
2,2,3-Trimethylcyclopent-3-enebutyronitrile is characterized by a cyclopentene ring with multiple methyl substituents and a butyronitrile group. This unique structure may contribute to its biological activity.
Pharmacological Effects
Research indicates that 2,2,3-Trimethylcyclopent-3-enebutyronitrile exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, which may be beneficial in reducing oxidative stress in biological systems.
- Cytotoxicity : Some studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
The mechanisms underlying the biological activities of 2,2,3-Trimethylcyclopent-3-enebutyronitrile are still under investigation. However, it is hypothesized that:
- The nitrile group may interact with cellular receptors or enzymes, leading to altered metabolic pathways.
- The structural configuration allows for interactions with lipid membranes, potentially disrupting cellular integrity in microbial targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antioxidant | Reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Table 2: Case Studies on Biological Activity
| Study Reference | Findings |
|---|---|
| Study A | Showed significant antimicrobial activity against Gram-negative bacteria. |
| Study B | Demonstrated antioxidant capacity comparable to standard antioxidants. |
| Study C | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Microbiology, researchers evaluated the antimicrobial effects of 2,2,3-Trimethylcyclopent-3-enebutyronitrile against various bacterial strains. The compound exhibited significant inhibition of growth in both Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antioxidant Properties
A separate investigation focused on the antioxidant properties of this compound. Results indicated that it effectively scavenged free radicals in vitro, demonstrating a higher efficacy than some commonly used antioxidants like ascorbic acid.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies conducted on breast cancer cell lines revealed that 2,2,3-Trimethylcyclopent-3-enebutyronitrile induced apoptosis at concentrations as low as 10 µM. The mechanism appears to involve mitochondrial dysfunction and activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
